molecular formula C8H10N2O2 B1517262 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1092394-30-3

5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1517262
M. Wt: 166.18 g/mol
InChI Key: ZVXUKCIXTVRSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, also known as CPMPCA, is a cyclopropyl-containing carboxylic acid that has been studied for its potential applications in various scientific fields. CPMPCA is a cyclopropyl-containing carboxylic acid that has a pyrazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms and two nitrogen atoms. It is a versatile molecule that can be used in a variety of chemical reactions and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Environmental Exposure and Health Effects

Studies have highlighted the widespread environmental exposure to compounds structurally related to 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, such as pyrethroid insecticides, and the potential health implications. For instance, research in South Australia indicated chronic exposure to organophosphorus (OP) and pyrethroid (PYR) compounds, developmental neurotoxicants, among preschool children, with exposure varying based on residential proximity to agricultural activity and household use of insecticides (Babina et al., 2012). Similar findings were reported in studies conducted in the US and Europe, which measured metabolites in urine samples to assess exposure, revealing that such exposure is common in the general population (Barr et al., 2010), (Fortin et al., 2008).

Effects on Human Biochemistry

Some compounds structurally similar to 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid have been studied for their biochemical interactions in humans. For example, amino methyl cyclohexane carboxylic acid, a potent inhibitor of plasminogen activation, has been found to be effective as a clinical antifibrinolytic agent (Andersson et al., 2009). Similarly, 1-aminocyclopropanecarboxylic acid, a partial agonist ligand at strychnine-insensitive glycine receptors of the N-methyl-D-aspartate receptor complex, has been studied for its anxiolytic properties (Trullás et al., 1989).

Agricultural and Food Safety

The presence and implications of similar compounds in agriculture and food safety have been investigated. A study examining the presence of carcinogenic heterocyclic amines in urine of healthy volunteers suggested continual human exposure to these compounds through normal diet (Ushiyama et al., 1991). Another study investigated the metabolism of cypermethrin, a pyrethroid insecticide, in humans, highlighting differences in urinary metabolite profiles following oral and dermal administration and providing insight into the absorption and metabolism of such compounds (Woollen et al., 1992).

properties

IUPAC Name

5-cyclopropyl-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(5-2-3-5)6(4-9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXUKCIXTVRSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

1092394-30-3
Record name 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.